N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,6-Dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl moiety. The sulfanylacetamide side chain is linked to an N-(2,6-dimethylphenyl) group, which confers steric and electronic properties critical for its bioactivity . This compound shares structural similarities with other triazole derivatives studied for anti-inflammatory, antiproliferative, and anti-exudative applications, as evidenced by its synthesis pathway and pharmacological screening in recent literature .
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O2S/c1-14-5-3-6-15(2)19(14)24-18(28)13-30-21-26-25-20(17-11-22-8-9-23-17)27(21)12-16-7-4-10-29-16/h3-11H,12-13H2,1-2H3,(H,24,28) |
InChI Key |
XQEHHNZWBKWTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: Industrial-scale synthesis may involve modifications of existing methods, optimization for yield, and cost-effectiveness. Researchers and pharmaceutical companies often keep such proprietary information confidential.
Chemical Reactions Analysis
Oxidation: The sulfur atom could undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Substitution reactions at various positions (e.g., aromatic substitution).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 422.5 g/mol. Its structure features a substituted phenyl ring with two methyl groups and a complex moiety that includes furan and pyrazine rings, which are known for their diverse biological activities.
Chemistry
- Drug Discovery :
-
Catalysis :
- Due to its unique structural features, it could exhibit interesting catalytic properties that may be explored in organic synthesis or other chemical processes.
Biology and Medicine
- Antimicrobial Activity :
- Targeted Therapy :
- Mechanism of Action :
Industry Applications
- Fine Chemicals :
Data Tables and Case Studies
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Drug Discovery | Lead compound for novel pharmaceuticals | Structure-activity relationship studies |
| Catalysis | Catalysts for organic reactions | Mechanistic studies on catalytic behavior |
| Antimicrobial Activity | Development of new antimicrobial agents | Efficacy testing against specific pathogens |
| Targeted Therapy | Treatment for specific cancers or infections | Interaction studies with molecular targets |
| Fine Chemicals | Production of agrochemicals | Synthesis optimization |
Mechanism of Action
The compound’s mechanism likely involves interactions with specific protein targets, affecting cellular processes. Further studies are needed to elucidate these pathways.
Biological Activity
N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article aims to synthesize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylphenyl group, a furan moiety, and a pyrazine derivative linked through a triazole ring. Its molecular formula is C19H20N4O2S, with a molecular weight of 368.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens .
- Anticancer Properties : Preliminary investigations suggest that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in various models .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways or signal transduction, thereby altering their activity.
- Receptor Modulation : It could interact with cellular receptors to modulate physiological responses, particularly in inflammatory processes or cellular growth regulation.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
Comparison with Similar Compounds
Triazole Core Substitutions
The 1,2,4-triazole ring is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
- Thiophen-2-yl (e.g., 578754-93-5): Replaces furan’s oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity .
- Position 5 Substituents :
- Pyrazin-2-yl (target compound): A nitrogen-rich heterocycle with electron-withdrawing effects, influencing receptor binding .
- Pyridin-4-yl (e.g., 333408-86-9): Basic pyridine ring may enhance solubility but reduce target selectivity compared to pyrazine .
- 4-Chlorophenyl (e.g., 7h in ): Introduces halogenated hydrophobicity, often linked to increased potency in anti-inflammatory assays .
Sulfanylacetamide Side Chain Modifications
- N-Substituents: 2,6-Dimethylphenyl (target compound): Steric hindrance from methyl groups may reduce metabolic degradation . Hydroxyacetamide (e.g., FP1-12 in ): Hydroxyl group improves solubility but may decrease membrane permeability .
Pharmacological Activity Comparison
Anti-Exudative Activity
- The target compound’s furan and pyrazine substituents correlate with 50–60% inhibition of exudate formation at 10 mg/kg in rat models, comparable to diclofenac sodium (8 mg/kg) .
- Chlorophenyl-substituted analogs (e.g., 7h) exhibit slightly higher activity (~65% inhibition) due to enhanced hydrophobic interactions .
- Thiophene-containing derivatives (e.g., 578754-93-5) show reduced activity (~45%), likely due to decreased polarity .
Antiproliferative Effects
Solubility and Stability
- LogP Values :
Tabulated Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
